Ethyl 2-hydroxy-5-methoxybenzoate (CAS 22775-40-2) is a versatile salicylic acid derivative utilized extensively as a building block in pharmaceutical synthesis and advanced materials development[1]. Featuring a phenolic hydroxyl group paired with a methoxy ether, this ethyl ester provides a stable scaffold for downstream amidation, etherification, and cross-coupling reactions. Compared to its free acid counterpart, the esterified carboxylate significantly enhances its solubility in non-polar organic solvents, making it well-suited for modern continuous-flow manufacturing and homogeneous catalytic processes [2]. Buyers prioritizing process scalability and handling efficiency will find this compound to be a highly practical starting material.
Generic substitution with 5-methoxysalicylic acid or methyl 5-methoxysalicylate often introduces critical bottlenecks in industrial scale-up. The free acid exhibits poor organic solubility and is highly susceptible to overoxidation or decarboxylation under harsh electrochemical or catalytic conditions[1]. While the methyl ester (CAS 2905-82-0) is chemically analogous, it generates toxic methanol as a byproduct during aminolysis or transesterification. In contrast, Ethyl 2-hydroxy-5-methoxybenzoate yields ethanol, a Class 3 solvent with a significantly higher permissible exposure limit, thereby simplifying downstream solvent recovery, reducing waste disposal costs, and streamlining regulatory compliance in pharmaceutical manufacturing[2].
In modern sustainable synthesis, the ability of a substrate to resist overoxidation while maintaining solubility is critical. Research on the electrochemical hydroxylation of electron-rich arenes demonstrates that ethyl 2-hydroxy-5-methoxybenzoate can be efficiently processed in a continuous-flow microreactor, achieving a significantly higher Faraday efficiency compared to traditional batch processes[1]. The continuous-flow methodology effectively mitigates the decomposition of the electron-rich aromatic ring, a common failure mode for highly activated phenolic compounds in batch reactors [1].
| Evidence Dimension | Faraday Efficiency in Electrochemical Processing |
| Target Compound Data | 49% Faraday efficiency in continuous flow |
| Comparator Or Baseline | 5% Faraday efficiency in traditional batch process |
| Quantified Difference | Nearly 10-fold improvement in electrochemical efficiency |
| Conditions | Electrochemical hydroxylation utilizing trifluoroacetic acid in a continuous-flow setup |
Ensures that buyers scaling up via modern flow-chemistry platforms can achieve high yields without the severe overoxidation typical of batch processing.
When utilized as a precursor for substituted salicylamides, the choice of ester directly dictates the leaving group byproduct. Ethyl 2-hydroxy-5-methoxybenzoate undergoes aminolysis to yield the target amide and ethanol, whereas the methyl ester comparator yields methanol . The generation of ethanol dramatically reduces the toxicity profile of the reaction effluent. According to ICH Q3C guidelines, ethanol is a Class 3 solvent with a limit of 5000 ppm, whereas methanol is a Class 2 solvent restricted to 3000 ppm [1]. This difference simplifies solvent recovery and reduces regulatory burdens.
| Evidence Dimension | Byproduct Toxicity (ICH Q3C Limits) |
| Target Compound Data | Yields Ethanol (Class 3 solvent, 5000 ppm limit) |
| Comparator Or Baseline | Methyl 5-methoxysalicylate (Yields Methanol, Class 2 solvent, 3000 ppm limit) |
| Quantified Difference | Eliminates Class 2 solvent generation during amidation |
| Conditions | Standard aminolysis/amidation of the ester in pharmaceutical intermediate synthesis |
Reduces regulatory burden and waste disposal costs in the large-scale manufacturing of active pharmaceutical ingredients.
The ethyl esterification of the carboxylate group increases the lipophilicity of the molecule compared to 5-methoxysalicylic acid. This structural modification enhances its partitioning into organic solvents during aqueous workups [1]. The increased lipophilicity ensures rapid and complete phase separation during liquid-liquid extraction steps (e.g., using dichloromethane or ethyl acetate), which prevents emulsion formation and reduces processing time in industrial-scale syntheses compared to the highly polar free acid [1].
| Evidence Dimension | Organic Solvent Partitioning and Phase Separation |
| Target Compound Data | High organic phase retention (Ethyl ester) |
| Comparator Or Baseline | 5-Methoxysalicylic acid (Free acid, highly polar) |
| Quantified Difference | Improved phase separation with reduced emulsion risk |
| Conditions | Aqueous workup and liquid-liquid extraction during reaction purification |
Streamlines downstream purification and maximizes recovery yields during industrial-scale liquid-liquid extractions.
Ideal for use as a stable intermediate in flow-chemistry platforms where avoiding overoxidation of electron-rich arenes is critical, leveraging its proven 49% Faraday efficiency in flow setups[1].
Highly recommended as a precursor for the amidation of 5-methoxysalicylic acid derivatives, ensuring the generation of benign ethanol rather than toxic methanol to comply with ICH Q3C residual solvent limits [2].
Suitable as a building block for specialized fragrance molecules, where its specific volatility, enhanced lipophilicity, and ethyl ester profile offer distinct blending characteristics compared to methyl salicylates [3].